molecular formula C12H18O2 B11958460 3-Methoxy-2-methyl-3-phenylbutan-2-ol CAS No. 6337-71-9

3-Methoxy-2-methyl-3-phenylbutan-2-ol

Cat. No.: B11958460
CAS No.: 6337-71-9
M. Wt: 194.27 g/mol
InChI Key: CTXWOPTUGKPLRO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.276 g/mol It is a secondary alcohol with a methoxy group and a phenyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-3-phenylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methoxy-2-methyl-3-phenylbutan-2-one with a suitable reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-3-phenylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-3-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-methyl-3-phenylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a methoxy group and a phenyl group allows for unique reactivity and interactions compared to other similar compounds .

Properties

CAS No.

6337-71-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-methoxy-2-methyl-3-phenylbutan-2-ol

InChI

InChI=1S/C12H18O2/c1-11(2,13)12(3,14-4)10-8-6-5-7-9-10/h5-9,13H,1-4H3

InChI Key

CTXWOPTUGKPLRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C1=CC=CC=C1)OC)O

Origin of Product

United States

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